Stirocainide fumarate Stirocainide fumarate
Brand Name: Vulcanchem
CAS No.: 66660-95-5
VCID: VC1836750
InChI: InChI=1S/C22H34N2O.C4H4O4/c1-18(2)24(19(3)4)15-16-25-23-22-14-10-6-9-13-21(22)17-20-11-7-5-8-12-20;5-3(6)1-2-4(7)8/h5,7-8,11-12,17-19H,6,9-10,13-16H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b21-17+,23-22+;2-1+
SMILES: CC(C)[NH+](CCON=C1CCCCCC1=CC2=CC=CC=C2)C(C)C.C(=CC(=O)[O-])C(=O)O
Molecular Formula: C26H38N2O5
Molecular Weight: 458.6 g/mol

Stirocainide fumarate

CAS No.: 66660-95-5

Cat. No.: VC1836750

Molecular Formula: C26H38N2O5

Molecular Weight: 458.6 g/mol

* For research use only. Not for human or veterinary use.

Stirocainide fumarate - 66660-95-5

Specification

CAS No. 66660-95-5
Molecular Formula C26H38N2O5
Molecular Weight 458.6 g/mol
IUPAC Name 2-[(E)-[(2E)-2-benzylidenecycloheptylidene]amino]oxyethyl-di(propan-2-yl)azanium;(E)-4-hydroxy-4-oxobut-2-enoate
Standard InChI InChI=1S/C22H34N2O.C4H4O4/c1-18(2)24(19(3)4)15-16-25-23-22-14-10-6-9-13-21(22)17-20-11-7-5-8-12-20;5-3(6)1-2-4(7)8/h5,7-8,11-12,17-19H,6,9-10,13-16H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b21-17+,23-22+;2-1+
Standard InChI Key AESHZADWPMFPLM-ZYYSPHRUSA-N
Isomeric SMILES CC(C)[NH+](CCO/N=C/1\CCCCC\C1=C/C2=CC=CC=C2)C(C)C.C(=C/C(=O)[O-])\C(=O)O
SMILES CC(C)[NH+](CCON=C1CCCCCC1=CC2=CC=CC=C2)C(C)C.C(=CC(=O)[O-])C(=O)O
Canonical SMILES CC(C)[NH+](CCON=C1CCCCCC1=CC2=CC=CC=C2)C(C)C.C(=CC(=O)[O-])C(=O)O

Introduction

Chemical Identity and Structure

Stirocainide fumarate is the salt form of stirocainide, formed with fumaric acid. This compound is characterized by specific chemical properties that define its pharmacological behavior.

Basic Chemical Information

Stirocainide fumarate has the molecular formula C26H38N2O5 with a molecular weight of 458.6 g/mol . The parent compound, stirocainide, has the formula C22H34N2O with a molecular weight of 342.5 g/mol . The compound is identified by several registration numbers and identifiers:

PropertyValue
CAS Number (fumarate salt)66660-95-5
CAS Number (free base)78372-27-7
IUPAC Name2-[(E)-[(2E)-2-benzylidenecycloheptylidene]amino]oxyethyl-di(propan-2-yl)azanium;(E)-4-hydroxy-4-oxobut-2-enoate
InChI KeyAESHZADWPMFPLM-ZYYSPHRUSA-N
SynonymsTH 494, Egyt 1855

Structural Features

The molecular structure of stirocainide fumarate consists of the parent compound stirocainide combined with fumaric acid. The parent compound contains:

  • A benzylidenecycloheptylidene group

  • An aminooxy linkage

  • A diisopropylaminoethyl portion

This unique structure contributes to its specific binding capabilities and pharmacological effects on cardiac tissue.

Physical and Chemical Properties

Stirocainide fumarate exhibits distinctive physical and chemical characteristics that influence its pharmacological behavior and applications.

Physical Properties

The compound appears as a white crystalline solid powder . Its physical properties include:

PropertyValue
AppearanceSolid powder
SolubilitySoluble in DMSO, limited water solubility
StabilityStable at 0-4°C (short term) or -20°C (long term)
Shelf Life>2 years if stored properly

Computed Properties

Several computed properties provide insight into the compound's behavior in biological systems:

PropertyValueReference
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count8
Exact Mass458.27807232 Da
Monoisotopic Mass458.27807232 Da

Pharmacological Classification and Activity

Stirocainide fumarate belongs to a specific class of pharmaceutical compounds with distinctive activity profiles.

Pharmacological Classification

Stirocainide fumarate is primarily classified as an antiarrhythmic agent . Based on its mechanism of action and electrophysiological effects, it demonstrates similarities to Class I antiarrhythmic drugs, specifically showing characteristics that resemble both quinidine (in terms of potential-dependence) and lidocaine (in terms of time-dependence) .

General Activity Profile

The compound exhibits significant activity on the cardiovascular system, specifically:

  • Suppression of cardiac arrhythmias

  • Modification of cardiac action potentials

  • Effects on cardiac conduction velocity

  • Moderate reduction in contractile force

Mechanism of Action

The antiarrhythmic effects of stirocainide fumarate can be attributed to its specific actions on cardiac cellular electrophysiology.

Primary Mechanism

Stirocainide fumarate primarily affects cardiac tissue through:

  • Modulation of sodium channel function

  • Concentration-dependent reduction of the maximum rate of rise (dV/dt)max of the action potential

  • Depression of the h∞-curve (relating dV/dt)max to membrane potential) without voltage axis shift

  • More pronounced effects at higher stimulation frequencies

Additional Effects

The compound also demonstrates:

  • No significant change in resting membrane potential

  • No significant effect on action potential amplitude

  • Biphasic effects on action potential duration (slight increase at lower concentrations, reduction at higher concentrations)

  • Moderate reduction of diastolic depolarization in sinus node cells

Electrophysiological Effects

Detailed studies on stirocainide fumarate have revealed specific effects on different cardiac tissues and electrophysiological parameters.

Effects on Atrial and Ventricular Myocardium

In atrial trabeculae and papillary muscles (at 32°C; driving rate 0.3-0.5 Hz), stirocainide fumarate produces:

  • No change in resting potential or action potential amplitude

  • Concentration-dependent reduction of (dV/dt)max

  • Slight increase in action potential duration at lower concentrations (1-20 μmol/l)

  • Loss of action potential plateau at higher concentrations (above 20 μmol/l)

  • Moderate reduction of isometric contraction force (approximately 20% reduction at 2 μmol/l)

Effects on Purkinje Fibers

In Purkinje fibers (at 37°C), the compound:

  • Reduces (dV/dt)max similar to its effects in atrial and ventricular tissue

  • Considerably decreases action potential duration at the plateau level

Effects on Sinus Node

In the primary pacemaker region of the sinus node (at 37°C), stirocainide fumarate:

  • Moderately reduces the rate of diastolic depolarization

  • Diminishes the amplitude of the action potential at higher concentrations

Use-Dependent and Recovery Effects

A distinctive feature of stirocainide fumarate is its pronounced use-dependence:

  • (dV/dt)max reduction is considerably more pronounced at higher stimulation frequencies

  • After interruption of stimulation, (dV/dt)max of the first action potential returns to a steady-state value in a two-exponential fashion

  • This suggests both use-dependence and changes in recovery kinetics of the fast Na+ channels

Therapeutic Applications

Based on its pharmacological profile, stirocainide fumarate has been investigated for specific therapeutic applications.

Antiarrhythmic Applications

The primary therapeutic potential of stirocainide fumarate lies in its antiarrhythmic effects, particularly:

  • Suppression of "2nd phase arrhythmias" in acute myocardial infarction

  • Reduction of frequent ventricular ectopics, tachycardias, and salvos by 80-90%

  • Abolition of R-on-T phenomena

Comparison with Other Antiarrhythmic Agents

Stirocainide fumarate shares characteristics with established antiarrhythmic drugs while maintaining unique properties.

Similarities to Class I Antiarrhythmics

The compound shows electrophysiological characteristics similar to both Class IA and IB antiarrhythmic agents:

  • In terms of potential-dependence of (dV/dt)max effects, it resembles quinidine (Class IA)

  • In terms of time-dependence, it bears greater similarity to lidocaine (Class IB)

Research Findings

Experimental studies have provided significant insights into the pharmacological profile and therapeutic potential of stirocainide fumarate.

Cardiac Electrophysiological Studies

Detailed electrophysiological studies using intracellular microelectrodes have characterized the effects of stirocainide fumarate (as TH 494) on:

  • Sinus node and Purkinje fibers of rabbits

  • Atrial trabeculae and papillary muscles of guinea pigs

These studies demonstrated the compound's complex effects on cardiac action potentials, with concentration-dependent and tissue-specific responses.

Antiarrhythmic Efficacy in Acute Myocardial Infarction

Research on experimental models of acute myocardial infarction has shown that:

  • Stirocainide significantly reduces ventricular arrhythmias during the critical "2nd phase" period

  • The compound can reduce arrhythmias by 80-90% at appropriate doses

  • It demonstrates effectiveness without severe cardiodepression

  • It significantly prolongs intraventricular conduction time

Pharmacokinetics and Metabolism

Limited information is available on the pharmacokinetics of stirocainide fumarate, but research suggests:

  • The effects of the compound are only slowly reversible upon drug-free perfusion

  • This may indicate complex binding dynamics with its target sites in cardiac tissue

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